{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene
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Overview
Description
{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a propoxybenzene moiety attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Propoxybenzene Moiety: The final step involves the attachment of the propoxybenzene moiety through a nucleophilic substitution reaction using 3-bromopropoxybenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro groups (if present) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Bases like sodium hydride or potassium carbonate are often used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is primarily related to its interaction with biological macromolecules. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photophysical properties also make it useful as a fluorescent probe for imaging applications .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Propoxybenzene: A simpler compound with only the propoxybenzene moiety.
Uniqueness
{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is unique due to the combination of the benzimidazole core, 4-methylphenyl group, and propoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives .
Properties
Molecular Formula |
C23H22N2O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-12-14-19(15-13-18)23-24-21-10-5-6-11-22(21)25(23)16-7-17-26-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3 |
InChI Key |
BAITZZATXQORHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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